molecular formula C23H24N4O2 B215974 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B215974
M. Wt: 388.5 g/mol
InChI Key: QILZVUPTQYLCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as JNJ-7706621, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in various preclinical studies, making it a highly researched topic in the scientific community.

Mechanism of Action

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione inhibits CDKs by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been shown to inhibit the activity of other kinases, such as aurora kinases, which are involved in mitosis and are frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been reported to have a half-life of approximately 2 hours in rats, and is primarily metabolized by the liver.

Advantages and Limitations for Lab Experiments

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high potency and specificity for CDKs. It has also been shown to have minimal toxicity in animal studies. However, 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors, which could have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. Finally, the combination of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione with other chemotherapeutic agents or targeted therapies is an area of active investigation, as this could improve treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the condensation of 2-amino-4,5-dimethylphenylamine and 4-methylphenylacetic acid, followed by cyclization and subsequent functionalization. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been reported in several scientific journals, and the compound is commercially available for research purposes.

Scientific Research Applications

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are frequently overexpressed in cancer cells. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has demonstrated potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

properties

Product Name

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O2/c1-13-6-8-16(9-7-13)21-20-19(25(4)23(29)26(5)22(20)28)12-27(21)18-11-15(3)14(2)10-17(18)24/h6-12H,24H2,1-5H3

InChI Key

QILZVUPTQYLCNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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